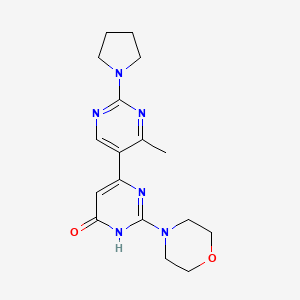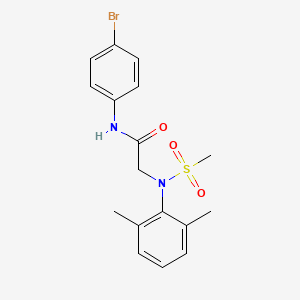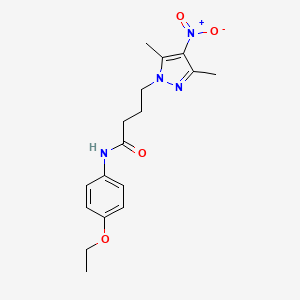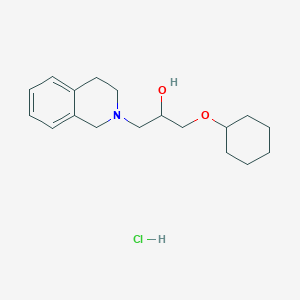
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a kinase inhibitor and has been studied for its effects on various biochemical and physiological processes. In
作用機序
The mechanism of action of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream targets. This inhibition of kinase activity leads to downstream effects on cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one have been studied in various cell lines and animal models. Inhibition of AKT, mTOR, and PI3K by this compound has been shown to lead to decreased cell growth and proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells. These effects suggest that 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
実験室実験の利点と制限
One advantage of using 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one in lab experiments is its specificity for kinases such as AKT, mTOR, and PI3K. This specificity allows for targeted inhibition of these kinases and downstream effects on cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in other diseases besides cancer, such as neurodegenerative diseases. Additionally, the combination of this compound with other drugs or therapies may have synergistic effects on cellular processes and should be explored in future research.
合成法
The synthesis of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves a multi-step process. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with morpholine and pyrrolidine to form the intermediate product. This intermediate is then reacted with 2,4,5-trimethoxy-1-iodobenzene to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been studied for its potential applications in scientific research. This compound is a kinase inhibitor and has been shown to inhibit the activity of several kinases, including AKT, mTOR, and PI3K. These kinases are involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of these kinases by 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
特性
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-13(11-18-16(19-12)22-4-2-3-5-22)14-10-15(24)21-17(20-14)23-6-8-25-9-7-23/h10-11H,2-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOIFSSBYIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)

![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)